S-acetylcysteamine

Description

Foundational Conceptualization within Thiol Chemistry and Biochemistry

S-acetylcysteamine belongs to the family of thiols, which are organic compounds containing a sulfhydryl (-SH) group. The chemistry of the thiol group is central to its function. nih.govyoutube.com This group is a potent nucleophile and can form high-energy thioester bonds with carboxylic acids. nih.gov This reactivity is analogous to the function of coenzyme A (CoA) in cellular metabolism, where the terminal thiol group of its cysteamine (B1669678) moiety forms thioester linkages with acyl groups, thereby activating them for various biochemical transformations.

The defining feature of this compound is the S-acetyl group, which essentially protects the reactive thiol. This temporary blockage allows for controlled introduction into experimental systems. In the context of biochemistry, the thioester bond in this compound is of significant interest due to its similarity to the thioester bonds that are fundamental to the biosynthesis of fatty acids and polyketides.

Historical Trajectories of this compound Research in Biological Systems

The use of this compound, often abbreviated as SNAC, as a research tool is intrinsically linked to the study of large, multi-domain enzyme complexes known as polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs). nih.govnih.gov Early research into these enzymatic assembly lines sought to understand the mechanisms of substrate selection and chain elongation. A significant challenge was studying the individual catalytic domains in isolation, as their natural substrates are typically tethered to an acyl carrier protein (ACP) domain within the larger enzyme complex.

Researchers began to synthesize small molecule mimics of these tethered substrates to probe the activity and specificity of isolated PKS and NRPS domains. This compound emerged as a suitable mimic for the pantetheinyl arm of the ACP, which is responsible for carrying the growing polyketide or peptide chain. By attaching various acyl or aminoacyl groups to the thiol of cysteamine (after removing the acetyl protector), scientists could create a range of "acyl-SNAC" or "aminoacyl-SNAC" molecules. nih.gov These synthetic substrates proved to be effective tools for in vitro characterization of enzyme kinetics and substrate specificity, providing foundational insights into how these molecular factories function. nih.govnih.gov

Strategic Importance as a Biochemical Mimic in Advanced Enzymatic and Biosynthetic Investigations

The strategic value of this compound lies in its ability to act as a simplified, cell-permeable mimic of coenzyme A or ACP-tethered intermediates. nih.gov This has been particularly crucial in the fields of synthetic biology and metabolic engineering, where the goal is to alter or engineer biosynthetic pathways to produce novel compounds.

In Polyketide Synthase (PKS) Research:

PKSs are responsible for producing a vast array of structurally diverse and medically important natural products. nih.govnih.gov These enzymes build complex carbon chains through the sequential condensation of small carboxylic acid units. nih.gov this compound derivatives are used to deliver specific building blocks (extender units) to the PKS machinery. nih.gov For example, studies have successfully used SNAC-activated malonates to supplement bacterial fermentation systems, leading to their incorporation into polyketide backbones. nih.gov This approach allows researchers to bypass the native substrate activation pathways and directly test the tolerance of PKS modules for unnatural building blocks. Research on methyltransferase (MT) domains excised from trans-AT PKSs has shown they are capable of operating on these thioester-bound substrates, making them attractive as biocatalysts for installing methyl groups. nih.gov

Key Research Findings in PKS Studies:

| Research Area | Finding | Significance |

| Substrate Analogs | Methyltransferase (MT) domains from trans-AT PKSs show kinetic preference for acyl-S-N-acetylcysteamine (NAC) substrate analogs. nih.gov | Demonstrates that excised PKS domains can operate on small molecule mimics, facilitating in vitro studies of enzyme function and specificity. |

| Engineered Biosynthesis | Supplementing bacterial cultures with synthetic SNAC-activated malonates leads to the creation of altered polyketides. nih.gov | Provides a powerful method for generating novel polyketide structures by feeding unnatural building blocks to the biosynthetic machinery. |

| Enzyme Mechanism | Alkyl-resorcylic acid synthase 2 uses an alkanedioic acid N-acetylcysteamine (NAC) dithioester to synthesize bis-5-alkylresorcinols. mdpi.com | Elucidates the detailed catalytic mechanism of a specific type III PKS, showing how it utilizes a NAC-dithioester substrate. |

In Nonribosomal Peptide Synthetase (NRPS) Research:

NRPSs are modular enzymes that synthesize a wide range of peptide-based natural products, many with important therapeutic properties. nih.govacs.org These enzymes contain condensation (C) domains that catalyze the formation of peptide bonds between amino acid substrates. nih.gov Similar to PKS research, aminoacyl-SNACs are used as small molecule substrates to investigate the specificity of these C-domains. nih.gov By comparing the reaction rates of a C-domain with various aminoacyl-SNACs, researchers can determine its preferred substrates. For instance, the C-domain from enterobactin (B1671361) synthetase showed a high selectivity for its natural substrate analog, L-Ser-SNAC. nih.gov This ability to probe domain specificity is critical for efforts to re-engineer NRPS modules to produce novel peptides. nih.gov

Key Research Findings in NRPS Studies:

| Research Area | Finding | Significance |

| Substrate Specificity | Aminoacyl-SNACs are effective small-molecule substrates for NRPS condensation (C) domains, allowing for the characterization of substrate selectivity. nih.gov | Enables the systematic in vitro analysis of C-domain specificity, which is crucial for the rational design of hybrid NRPS enzymes. |

| Mechanistic Delineation | An L-Lys-S-N-acetylcysteamine surrogate substrate was used to study l-α-amino-ε-caprolactam (l-ACL) formation in capuramycin (B22844) biosynthesis. nih.gov | Helped to functionally characterize a tridomain NRPS and elucidate the mechanism of a key amide bond formation in the synthesis of an antimycobacterial agent. |

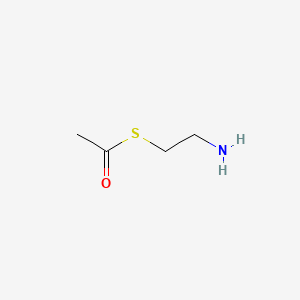

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(2-aminoethyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c1-4(6)7-3-2-5/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWLIIDAKFNRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274859 | |

| Record name | S-acetylcysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6197-31-5 | |

| Record name | Ethanethioic acid, S-(2-aminoethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6197-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-acetylcysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of S Acetylcysteamine

Established Synthetic Routes for S-acetylcysteamine Thioesters

The synthesis of this compound (SNAC) thioesters is fundamental for their application as biomimetic surrogates in the study of complex enzymatic systems like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). nih.govnih.gov These thioesters mimic the natural substrate attachment to the 4'-phosphopantetheine (B1211885) arm of acyl carrier proteins (ACPs), allowing for simplified in vitro studies of enzyme domains. nih.govnih.gov

Thioesterification Reactions for Functional Group Introduction

Thioesterification represents a direct and widely used method for the synthesis of this compound thioesters. This involves the reaction of N-acetylcysteamine with a carboxylic acid or its activated derivative.

One common approach is the Steglich esterification , a condensation reaction that utilizes a coupling agent. nih.gov In a typical procedure, the carboxylic acid is reacted with N-acetylcysteamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is valued for its mild reaction conditions. A general procedure involves dissolving the carboxylic acid and N-acetylcysteamine in a solvent like dichloromethane (B109758) (CH₂Cl₂), cooling the mixture, and then adding the coupling agent and catalyst. nih.gov

Another established method for synthesizing SNAC thioesters involves reacting N-acetylcysteamine with various acid derivatives using 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent. sigmaaldrich.com N-acetylcysteamine itself is a versatile building block for creating alkylated thiols and thioesters through such esterification reactions. sigmaaldrich.com

Transition-Metal-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura Reaction)

While highly effective, the presence of the acetamide (B32628) and thioester functional groups in SNAC thioesters can lead to undesired side reactions and chelation with metals, complicating their synthesis, particularly through transition-metal-catalyzed methods. nih.govnih.gov However, recent advancements have enabled the use of such powerful reactions.

A notable development is the application of the Suzuki-Miyaura reaction for the rapid synthesis of complex, biomimetic polyketide-SNAC thioesters. nih.govnih.govgoogle.com This palladium-catalyzed cross-coupling reaction joins an organoboron compound with a halide or triflate. nih.govnih.gov The successful application to SNAC thioester synthesis represents the first reported instance of a transition-metal-catalyzed cross-coupling reaction in the presence of this specific thioester. nih.govgoogle.com

The catalytic cycle generally involves three key steps:

Oxidative Addition : The palladium(0) catalyst adds to the organic halide, forming a Pd(II) species. nih.govmdpi.com

Transmetalation : The organic group from the organoboron compound is transferred to the palladium center, a step often accelerated by a base. nih.govmdpi.com

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium, forming the C-C bond and regenerating the Pd(0) catalyst. nih.govmdpi.com

Researchers successfully optimized conditions to suppress side reactions, enabling the introduction of a highly functionalized SNAC methacrylate (B99206) unit in high yields. nih.govnih.gov This involved testing various bases, additives, and reaction temperatures to maximize the yield of the desired coupled product.

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for SNAC Thioester Synthesis nih.gov

| Entry | Halide | Base | Additive | Temp (°C) | Yield (%) |

| a | Br | K₂CO₃ | P(o-furyl)₃ | 50 | >50 |

| b | I | K₂CO₃ | P(o-furyl)₃ | 50 | - |

| c | Br | Cs₂CO₃ | P(o-furyl)₃ | 50 | - |

| d | Br | K₂CO₃ | AsPh₃ | 50 | - |

| e | Br | K₂CO₃ | P(o-furyl)₃ | 20 | - |

| f | Br | K₂CO₃ | P(o-furyl)₃ | 65 | - |

This table is a representation of optimization data reported in the literature. Dashes (-) indicate conditions that were tested but for which specific yield data was not highlighted as optimal.

Synthesis and Characterization of this compound Analogues and Conjugates for Research Applications

The derivatization of this compound into various analogues and conjugates is a key strategy for probing biological systems, investigating structure-activity relationships (SAR), and developing novel therapeutic agents.

N-Glycyl-S-acetylcysteamine Derivatives

N-Glycyl-S-acetylcysteamine derivatives are a class of compounds synthesized for research applications, including the study of their potential as radioprotective agents. The synthesis of compounds like N-glycyl-S-acetylcysteamine trifluoroacetate has been reported in the literature. The condensation of S-glycyl-N-acetylcysteamine has also been studied, with reaction outcomes being highly dependent on pH. nih.gov At a pH of 9.5, the reaction yields primarily peptides like diglycine, triglycine, and tetraglycine, whereas at a pH between 7.5 and 8.5, the main product is diketopiperazine. nih.gov

Another related area of research involves the synthesis of N-(N-acetyl-L-cysteinyl)-S-acetylcysteamine and its analogues. nih.gov These molecules are designed as pro-glutathione (pro-GSH) agents and have been evaluated for various biological activities. nih.gov The synthesis allows for the introduction of different acyl groups on the thiol moieties of either the cysteine or cysteamine (B1669678) residues, enabling a detailed investigation of how these structural changes affect the compound's properties. nih.gov

S-Acylcysteamine Analogues with Varied Acyl Groups

Varying the acyl group attached to the sulfur atom of cysteamine is a common strategy to create a diverse panel of analogues for research. nih.gov These S-acylcysteamine analogues are essential for understanding enzyme specificity and for developing enzyme inhibitors or probes.

A series of N-(N-acetyl-L-cysteinyl)-S-acetylcysteamine analogues were synthesized with different S-substituents to establish a structure-activity relationship. nih.gov The acyl groups investigated included acetyl, isobutyryl, pivaloyl, and benzoyl. nih.gov Similarly, research into ketosynthase (KS) domains has utilized a panel of acyl-SNAC thioesters with varied chain lengths and functionalities, including β-keto, β-hydroxy, and 2-enoyl groups, as well as branched alkyl chains. The synthesis of these analogues allows for a systematic exploration of how different acyl groups influence substrate binding and enzymatic reactions.

Table 2: Examples of Synthesized S-Acylcysteamine Analogues and Derivatives

| Base Structure | Varied Acyl Group | Synthetic Approach | Research Application |

| N-(N-acetyl-L-cysteinyl)-cysteamine | Isobutyryl | Acylation | Structure-activity relationship studies nih.gov |

| N-(N-acetyl-L-cysteinyl)-cysteamine | Pivaloyl | Acylation | Structure-activity relationship studies nih.gov |

| N-(N-acetyl-L-cysteinyl)-cysteamine | Benzoyl | Acylation | Structure-activity relationship studies nih.gov |

| N-acetylcysteamine | β-hydroxyacyl | Thioesterification | Probing ketosynthase substrate specificity |

| N-acetylcysteamine | 2-enoyl | Thioesterification | Probing ketosynthase substrate specificity |

Conjugates with N-acetylcysteine (e.g., I-152)

A notable synthetic application of this compound is its use in creating co-drugs, such as I-152. This compound is a conjugate of S-acetyl-β-mercaptoethylamine (SMEA), another name for this compound, and N-acetylcysteine (NAC), linked by an amide bond. nih.govmdpi.com The synthesis of I-152 was first reported in 2001, utilizing commercially available N-acetyl-S-trityl-L-cysteine and this compound hydrochloride. nih.gov

The primary purpose behind the design of I-152 is to create a molecule that can release its parent compounds, NAC and cysteamine (MEA), within the body. nih.govresearchgate.net NAC is a well-known precursor of L-cysteine, while MEA is an aminothiol (B82208) that can also increase levels of glutathione (B108866) (GSH). nih.gov Therefore, I-152 represents a co-drug approach that combines two pro-GSH molecules into a single entity. nih.gov In-vitro experiments in cell-free extracts have demonstrated that I-152 is deacetylated to its corresponding dithiol derivative, which is believed to be the mechanism for the in-situ release of NAC and MEA. nih.gov This design aims to create a lipophilic antioxidant molecule with potentially improved delivery properties for its constituent parts. researchgate.net

| Feature | Description |

| Compound Name | I-152 |

| Components | This compound (SMEA) and N-acetylcysteine (NAC). nih.govmdpi.com |

| Linkage | Amide bond. nih.govmdpi.com |

| Design Purpose | To act as a co-drug that releases NAC and MEA. nih.govresearchgate.net |

| Mechanism of Action | Deacetylation to a dithiol derivative, followed by hydrolysis to release the parent compounds. nih.govresearchgate.net |

Design Principles for Prodrugs in Mechanistic Studies (excluding clinical applications)

The development of prodrugs is a strategy used to overcome limitations in the physicochemical or pharmacokinetic properties of active compounds. centralasianstudies.orgcentralasianstudies.org The core principle involves a molecular modification that renders a drug inactive until it undergoes a chemical or enzymatic transformation to release the active form at or near its target site. centralasianstudies.org

In the context of mechanistic studies, the design of this compound-based prodrugs like I-152 follows specific principles. The primary goal is not therapeutic application but to create a tool for investigating cellular processes. mdpi.com

Combined Delivery for Synergistic Mechanistic Investigation : I-152 was designed to deliver two different thiol species, NAC and MEA, simultaneously. nih.gov This allows researchers to study the combined effect of providing a cysteine precursor (from NAC) and another pro-GSH aminothiol (MEA) on cellular glutathione homeostasis. nih.govmdpi.com

Enhanced Cellular Uptake and Distribution : A key design principle is to improve the delivery of the parent molecules. By combining NAC and this compound into the more lipophilic co-drug I-152, the molecule is designed for better transport properties. researchgate.net Preliminary in-vivo studies in mice suggest that I-152 can reach various organs, including the brain, where its metabolites are detected, making it a promising tool for studying thiol delivery across the blood-brain barrier. nih.govnih.gov

Controlled Release for Mechanistic Triggering : The prodrug is designed for intracellular activation. I-152 is deacetylated and hydrolyzed within cells to release its active components. mdpi.com This controlled release allows for the investigation of its effects on specific cellular states, such as replenishing experimentally depleted GSH levels or studying its impact on redox-sensitive signaling pathways like the KEAP1/NRF2 antioxidant response pathway. nih.govmdpi.com

| Design Principle | Application in Mechanistic Studies |

| Co-drug Strategy | Enables the study of the combined impact of NAC and MEA on GSH synthesis and redox signaling. nih.govmdpi.com |

| Improved Lipophilicity | Facilitates investigation of thiol delivery to specific tissues and across biological barriers for research purposes. nih.govresearchgate.net |

| Intracellular Activation | Allows for controlled release of active molecules to study their effects on specific cellular pathways and under conditions of induced oxidative stress. nih.govmdpi.com |

Methodologies for Incorporating this compound Moieties into Complex Biological Substrates

Incorporating small molecules like this compound into complex biological substrates such as proteins is achieved through bioconjugation. nih.govyoutube.com While specific protocols for this compound are not extensively detailed, its chemical structure—containing a protected thiol (the S-acetyl group) and a primary amine—makes it suitable for several established conjugation methodologies once the thiol is deprotected to yield cysteamine. youtube.com The choice of method depends on the target functional groups available on the biological substrate.

Conjugation via the Amine Group: The primary amine of the cysteamine moiety can be targeted using chemistries that react with amines. A common method involves reacting the amine with N-hydroxysuccinimide (NHS) esters. NHS esters can be prepared on the biological substrate, which then react with the amine of the cysteamine moiety to form a stable amide bond. youtube.com Water-soluble carbodiimides like EDC can also be used to directly couple a carboxyl group on a substrate to the amine. youtube.com

Conjugation via the Thiol Group: The thiol group of cysteamine (after deacetylation of this compound) is a highly reactive nucleophile and a popular target for site-specific bioconjugation. nih.gov

Maleimide (B117702) Chemistry : The thiol can react with a maleimide group introduced onto a biological substrate, forming a stable thioether bond. youtube.com

Haloacetyl Chemistry : Iodoacetyl or bromoacetyl groups on a substrate react rapidly with thiols to form stable thioether linkages. youtube.com

Enzyme-Mediated Ligation : Advanced methods can create specific linkages. For instance, tyrosinase-mediated coupling has been used to link cysteine sulfhydryl groups to tyrosine residues on proteins, a principle that could potentially be adapted for the thiol on cysteamine. acs.org

These techniques allow the this compound moiety (or its active form, cysteamine) to be tethered to proteins, peptides, or other complex molecules for research purposes, such as tracking, labeling, or altering the function of the target substrate. nih.gov

| Functional Group on Cysteamine | Reactive Partner on Substrate | Resulting Linkage |

| Amine (-NH2) | NHS-ester | Amide |

| Thiol (-SH) | Maleimide | Thioether |

| Thiol (-SH) | Haloacetyl (e.g., Iodoacetyl) | Thioether |

Biochemical and Molecular Mechanisms of S Acetylcysteamine in Experimental Systems

Enzymatic Interactions and Substrate Mimicry in Biosynthesis

S-acetylcysteamine Thioesters as Substrates for Megasynthase Enzymes

This compound (SNAC) thioesters are recognized as vital tools in the study of megasynthase enzymes, including polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) preprints.orgmdpi.comresearchgate.net. These SNAC thioesters effectively mimic the protein attachment of biosynthetic intermediates via the 4'-phosphopantetheine (B1211885) arm, allowing for simplified in vitro studies of enzyme activity preprints.orgmdpi.comresearchgate.net. The preparation of functionalized SNAC thioesters is crucial for understanding the substrate specificity and catalytic mechanisms of these large, multi-domain enzymes. Recent advancements have enabled the rapid synthesis of various SNAC thioester surrogates through methods like the Suzuki-Miyaura reaction, improving flexibility and yield in preparing these essential research compounds preprints.orgmdpi.comresearchgate.net.

Polyketide Synthases (PKS)

This compound thioesters are widely employed as substrate mimics in the biochemical characterization of polyketide synthases (PKS) preprints.orgmdpi.comresearchgate.netpnas.orgacs.orgbeilstein-journals.orgacs.orgresearchgate.net. PKS are large multienzyme complexes responsible for synthesizing a diverse array of polyketide natural products. SNAC thioesters mimic the covalent linkage of acyl intermediates to the acyl carrier protein (ACP) domain, a key component in the PKS catalytic cycle preprints.orgmdpi.comresearchgate.netacs.org. For example, hexanoyl N-acetylcysteamine (SNAC) has been used in studies investigating PKS involved in aflatoxin biosynthesis, where its addition could weakly restore metabolite production in a mutant strain pnas.org. Furthermore, the incorporation efficiency of N-acetylcysteamine-activated methylmalonate into polyketide biosynthesis has been quantified, demonstrating significant in vivo activity beilstein-journals.org. The AT domains within PKS modules, responsible for loading extender units, have shown strict specificity for certain substrates, including the 2S-methylmalonyl thioester of N-acetylcysteamine (NAC) in the DEBS system nih.gov. The development of novel synthetic methods, such as a one-pot hydroboration and Suzuki-Miyaura reaction sequence, has facilitated the rapid preparation of complex polyketide SNAC thioesters, enhancing their utility in studying PKS enzymatic domains preprints.orgmdpi.comresearchgate.net.

Non-Ribosomal Peptide Synthetases (NRPS)

In the realm of non-ribosomal peptide synthetases (NRPS), this compound thioesters serve a similar critical role as substrate mimics preprints.orgmdpi.comnih.govresearchgate.netoup.com. NRPS are mega-enzymes that assemble peptides through a modular, template-directed mechanism. Within NRPS, condensation (C) domains catalyze peptide bond formation, utilizing biosynthetic intermediates tethered to thiolation (T) domains via thioester linkages. Aminoacyl-SNACs have been synthesized and demonstrated to be effective small-molecule substrates for these C domains nih.gov. Studies comparing the substrate specificity of C domains from enterobactin (B1671361) synthetase and tyrocidine synthetase revealed distinct preferences for different aminoacyl-SNACs, such as L-Ser-SNAC and L- or D-Phe-SNAC, respectively nih.gov. This utility makes aminoacyl-SNACs valuable for characterizing the substrate specificity of C domain-catalyzed peptide bond formation nih.gov. Additionally, isolated thioesterase (TE) domains from NRPS have been shown to catalyze the cyclization of linear SNAC substrate analogues researchgate.net.

Data Tables

Table 1: Substrate Specificity of NRPS Condensation (C) Domains with Aminoacyl-SNACs

| NRPS C Domain Source | Substrate Tested | Observed Specificity/Activity | Reference |

| Enterobactin synthetase | L-Ser-SNAC | High selectivity as downstream (acceptor) substrate | nih.gov |

| Enterobactin synthetase | Various aminoacyl-SNACs | Comparative rates of peptide bond formation analyzed | nih.gov |

| Tyrocidine synthetase (1st C) | L-Phe-SNAC | D- vs L-selectivity observed as upstream (donor) substrate | nih.gov |

| Tyrocidine synthetase (1st C) | D-Phe-SNAC | D- vs L-selectivity observed as upstream (donor) substrate | nih.gov |

Compound List

this compound (N-acetylcysteamine, SNAC)

Polyketides

Peptides

Coenzyme A (CoA)

4'-phosphopantetheine

Malonyl-CoA

Methylmalonyl-CoA

Aminoacyl-SNACs

L-Ser-SNAC

D-Phe-SNAC

Hexanoyl N-acetylcysteamine

Crotonic acid thioester

(2E,4E)-hexadienoic acid thioester

(2E,4E,6E)-octatrienoic acid thioester

Ubiquitin

Lysine

Cysteine

Histones

ApmTri

IDH1

IDH2

CK2 protein kinase

MEF2D

STAT3

Tubulins

Cyclin-dependent kinases (Cdks)

Thioredoxin

Protein Disulfide Isomerase (PDI)

SAP30L

Aflatoxin precursor (averufin)

Erythromycin

Rapamycin

Epothilone

Tyrocidine

Enterobactin

Bacillaene

Aspyrone

DEBS

Pikromycin (Pik)

Cinnamomycin

Nemamide

Beta-lactam antibiotic

Modulation of Cellular Processes and Pathways

Regulation of Immunoglobulin Secretion and Plasma Cell Maturation in Experimental Models

The intricate processes of B cell differentiation culminate in the generation of antibody-secreting cells (ASCs), commonly known as plasma cells (PCs). These terminally differentiated cells are specialized for the high-volume production and secretion of immunoglobulins (antibodies), which are critical components of the humoral immune response. The maturation of B cells into functional plasma cells involves significant cellular reprogramming, including the extensive expansion of the endoplasmic reticulum (ER) and Golgi apparatus to facilitate protein synthesis, folding, and secretion creative-diagnostics.comfrontiersin.org. This robust machinery is essential for maintaining high rates of antibody secretion nih.govfrontiersin.org. The unfolded protein response (UPR) pathway, particularly involving the X-box binding protein 1 (XBP-1) transcription factor, plays a crucial role in adapting the cell to the demands of massive protein production and secretion, thereby supporting plasma cell maturation and function frontiersin.orgresearchgate.net.

Impact of this compound (I-152) on Plasma Cell Function

Experimental investigations into the modulation of immune responses have explored various chemical compounds, including derivatives of cysteine. One such compound, identified as N-(N-acetyl-l-cysteinyl)-S-acetylcysteamine (also referred to as I-152), has been studied for its effects on cellular processes relevant to immune regulation semanticscholar.org. In experimental systems, specifically in a murine model of hypergammaglobulinemia induced by the LP-BM5 retrovirus, treatment with I-152 has demonstrated an impact on key aspects of plasma cell function, namely immunoglobulin secretion and cellular maturation researchgate.net.

Experimental Observations in Murine Models

Studies utilizing the LP-BM5 murine model revealed that infection led to an upregulation of signaling molecules associated with the unfolded protein response (UPR), including CHAC1, BiP, sXBP-1, and PDI. These molecules are integral to managing protein folding and secretion within the ER researchgate.net. Treatment with I-152 in these infected mice showed a notable effect on these pathways. While CHAC1 and BiP were generally unaffected by I-152 treatment, significant alterations were observed in PDI and sXBP-1 researchgate.net. Protein disulfide isomerase (PDI) is critical for the proper folding of proteins, including immunoglobulins, by catalyzing disulfide bond formation. Similarly, spliced XBP-1 (sXBP-1) is a key mediator of the UPR, essential for the adaptive response to protein overload and for plasma cell maturation frontiersin.orgresearchgate.net. The findings indicated that I-152 treatment, in the context of infection-induced hypergammaglobulinemia, led to impaired IgG folding and secretion, as well as a reduction in the maturation of plasma cells researchgate.net. This suggests that I-152 can perturb the cellular environment necessary for efficient antibody production and plasma cell development.

Molecular Mechanisms and Affected Pathways

The observed effects of I-152 on PDI and sXBP-1 point towards a mechanism involving the modulation of the ER stress response and protein folding capacity within developing plasma cells researchgate.net. The impairment of IgG folding and secretion, coupled with reduced plasma cell maturation, suggests that I-152 interferes with the cellular machinery responsible for synthesizing, processing, and exporting antibodies. Specifically, the modulation of sXBP-1, a critical transcription factor for the UPR, directly impacts the cell's ability to cope with the high protein load characteristic of plasma cells. This interference can lead to a less efficient differentiation process and diminished secretory output frontiersin.orgresearchgate.net.

Data Table: Effects of I-152 on UPR-Related Molecules in Plasma Cell Maturation

The following table summarizes the observed effects of LP-BM5 viral infection and subsequent treatment with I-152 on key UPR-related molecules involved in plasma cell function in experimental models researchgate.net.

| Molecule | Role in Plasma Cell Function | Effect of LP-BM5 Infection | Effect of I-152 Treatment (in LP-BM5 infected mice) |

| CHAC1 | UPR signaling | Up-regulated | Generally unaffected |

| BiP | UPR signaling | Up-regulated | Generally unaffected |

| sXBP-1 | UPR, PC maturation | Up-regulated | Affected |

| PDI | Protein folding | Up-regulated | Affected |

Compound List

this compound (I-152, N-(N-acetyl-l-cysteinyl)-S-acetylcysteamine)

Immunoglobulins (IgG)

Unfolded Protein Response (UPR) molecules (CHAC1, BiP, sXBP-1, PDI)

LP-BM5 retrovirus

Investigative Methodologies and Preclinical Research Models Utilizing S Acetylcysteamine

In Vitro Cellular and Biochemical Models

Reconstitution of Biosynthetic Pathways in Controlled Environments

S-acetylcysteamine and its derivatives have been utilized in controlled in vitro settings to elucidate the mechanisms of complex biosynthetic pathways, particularly in the realm of polyketide synthesis. Acyl-S-acetylcysteamine (Acyl-SNAC) thiosters serve as synthetic mimics for biological intermediates such as acyl-CoAs, aiding in the study of biosynthetic pathways flippingbook.com. For instance, a specific derivative, 11-hydroxyundecanyl-S-acetylcysteamine, has been employed as a starter unit to reconstitute the activities of polyketide synthases (PKS) in vitro pnas.org. This reconstitution allows researchers to investigate key enzymatic processes, including starter-unit selection, iterative condensation, regioselective cyclization, and macrolactone formation, thereby contributing to a deeper understanding of how these enzymes assemble complex polyketide structures pnas.org.

Preclinical In Vivo Models for Mechanistic Studies (excluding therapeutic outcomes)

Preclinical in vivo models provide crucial insights into the mechanisms by which this compound and its related compounds interact with biological systems. These studies focus on understanding cellular and molecular processes without evaluating direct therapeutic efficacy.

Murine Models of Immunodeficiency and Viral Infection (e.g., LP-BM5 retroviral infection)

Murine models of immunodeficiency, such as those infected with the LP-BM5 retrovirus to induce murine acquired immunodeficiency syndrome (MAIDS), have been instrumental in studying the mechanistic effects of compounds containing this compound, notably the conjugate I-152 pnas.orgnih.govwhiterose.ac.ukcore.ac.uk. LP-BM5 infection is characterized by a significant depletion of glutathione (B108866) (GSH) and a skewing of the immune response towards a Th2 profile pnas.orgwhiterose.ac.uk. Investigations in these models have shown that I-152 treatment can counteract these effects by restoring GSH levels and re-establishing a balanced Th1/Th2 immune response pnas.orgnih.govwhiterose.ac.uk. Furthermore, studies have indicated that I-152 can reduce the proviral DNA content within lymphoid organs, thereby inhibiting key disease manifestations nih.govwhiterose.ac.uk. Mechanistically, I-152 has been observed to influence immunoglobulin secretion and plasma cell maturation. Treatment in LP-BM5-infected mice led to decreased plasma IgG levels and altered IgG/Syndecan 1 ratios in lymph nodes, alongside a reduction in mature plasma cells. These findings suggest that the thiol-containing components of I-152, including this compound, may impact protein folding and secretion processes by modulating disulfide bonds and potentially affecting the endoplasmic reticulum stress response core.ac.uk.

| Parameter | Effect of LP-BM5 Infection | Effect of I-152 Treatment (containing this compound) |

| Proviral DNA Content | Increased | Reduced nih.govwhiterose.ac.uk |

| Glutathione (GSH) Levels | Depleted pnas.orgwhiterose.ac.uk | Restored pnas.orgnih.govwhiterose.ac.uk |

| Th1/Th2 Immune Balance | Shifted towards Th2 pnas.orgwhiterose.ac.uk | Balanced pnas.orgnih.govwhiterose.ac.uk |

| Plasma IgG Levels | Increased core.ac.uk | Decreased core.ac.uk |

| Mature Plasma Cells | Not specified | Reduced core.ac.uk |

Investigations in Animal Models of Metabolic or Redox Imbalance

The LP-BM5 murine AIDS model serves as a relevant system for investigating redox imbalance, as the infection itself leads to significant glutathione (GSH) depletion and increased oxidative stress pnas.orgwhiterose.ac.uk. This depletion of GSH disrupts the normal cellular redox state, which can facilitate viral replication and modulate inflammatory pathways whiterose.ac.uk. Research using I-152, a compound containing this compound, in this model has demonstrated its capacity to restore GSH content, thereby mitigating the virus-induced redox imbalance and re-establishing a more favorable redox homeostasis pnas.orgnih.govwhiterose.ac.uk. These findings highlight the role of this compound-containing compounds in addressing cellular redox dysregulation within an in vivo context.

Application in Patient-Derived Organoids and Xenografts for Disease Mechanism Elucidation (e.g., cancer research)

Searches conducted for this section did not yield any information regarding the application of this compound in patient-derived organoids or xenografts for the elucidation of disease mechanisms, including in cancer research.

Future Directions and Emerging Research Avenues for S Acetylcysteamine Studies

Development of Novel S-acetylcysteamine-Based Chemical Probes for Cellular Activity Profiling

The development of novel chemical probes is essential for understanding the dynamic nature of the proteome. This compound serves as a versatile scaffold for the design of activity-based probes (ABPs) to profile enzyme activity directly within complex biological systems.

The core structure of an ABP typically consists of a reactive group or "warhead" that covalently modifies a target enzyme, a reporter tag for detection, and a linker. The acetyl group of this compound can be replaced with various electrophilic warheads designed to target the active sites of specific enzyme families, such as serine proteases or cysteine proteases. The cysteamine (B1669678) portion can then be readily modified to incorporate reporter tags like fluorophores or biotin for visualization and enrichment.

The thioester linkage in this compound-based probes offers a key advantage. Thioesters are more reactive than their oxygen ester counterparts, making them effective acyl donors in biological systems. This inherent reactivity can be harnessed to design probes that acylate specific residues within an enzyme's active site, providing a snapshot of its catalytic activity.

| Probe Component | Function | Example Modification on this compound |

| Warhead | Covalently modifies the target enzyme | Replacement of the acetyl group with electrophiles like fluorophosphonates or acyloxymethyl ketones. |

| Linker | Connects the warhead to the reporter tag | The ethylamine backbone of cysteamine. |

| Reporter Tag | Enables detection and isolation of labeled proteins | Attachment of biotin or a fluorophore to the amine group. |

Future research in this area will likely focus on synthesizing a diverse library of this compound-based probes with different warheads to target a wider range of enzyme classes. Furthermore, the development of "clickable" probes, where the reporter tag is added after the probe has reacted with its target, will enhance their utility in living cells by minimizing steric hindrance.

Integration into Comprehensive Chemoproteomics and Metabolomics Research Platforms

The fields of chemoproteomics and metabolomics aim to provide a global understanding of protein function and metabolic networks, respectively. This compound and its derivatives are poised to become integral components of these research platforms.

In chemoproteomics, this compound-based probes can be used to identify novel enzyme targets and to assess the selectivity of drug candidates. researchgate.net By treating a complex proteome with a specific probe, researchers can selectively label and subsequently identify active enzymes using mass spectrometry. This approach can reveal off-target effects of drugs and provide insights into their mechanisms of action. A significant advantage of using this compound as a scaffold is the ability to generate a library of probes to profile entire enzyme families.

In metabolomics, this compound can be used as a stable isotope-labeled internal standard for the quantification of endogenous thioesters, such as acetyl-CoA. The structural similarity ensures that it behaves similarly to the analyte of interest during sample preparation and analysis, leading to more accurate and reliable quantification. Moreover, tracking the metabolic fate of isotopically labeled this compound can help to elucidate the pathways involved in thioester metabolism.

Table of Potential Applications in 'Omics' Platforms:

| Research Platform | Application of this compound |

|---|---|

| Chemoproteomics | - Development of activity-based probes for enzyme profiling. - Target identification and validation for drug discovery. |

| Metabolomics | - Internal standard for quantification of endogenous thioesters. - Tracer for studying thioester metabolic pathways. |

The integration of data from both chemoproteomics and metabolomics studies utilizing this compound will provide a more holistic view of cellular signaling and metabolic regulation.

Advanced Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules and proteins at an atomic level. nih.gov These techniques can provide valuable insights into the binding modes and reaction mechanisms of this compound-based probes and inhibitors.

Molecular docking studies can be employed to predict the preferred binding orientation of this compound derivatives within the active site of a target enzyme. nih.gov This information can guide the design of more potent and selective inhibitors. For example, by understanding the key interactions between a probe and its target, researchers can modify the probe's structure to enhance its binding affinity and specificity.

MD simulations can be used to study the dynamic behavior of this compound and its analogs in a biological environment. ups-tlse.fr These simulations can reveal how the flexibility of both the ligand and the protein influences their interaction. Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the covalent modification of an enzyme by an this compound-based probe, providing detailed information about the reaction mechanism and transition states. nih.gov

| Computational Technique | Application to this compound Research |

| Molecular Docking | Predicts the binding mode of this compound derivatives to target proteins. |

| Molecular Dynamics (MD) Simulations | Studies the dynamic behavior and conformational changes of this compound-protein complexes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidates the reaction mechanism of covalent modification by this compound-based probes. |

These computational approaches will be instrumental in the rational design of the next generation of this compound-based tools for chemical biology.

Exploration of Undiscovered Biochemical Roles and Interacting Biological Networks

While this compound is primarily used as a synthetic tool, its structural similarity to the terminal end of coenzyme A suggests that it may have undiscovered roles in biological systems. Future research should explore the possibility that this compound or similar endogenous molecules could act as signaling molecules or regulators of metabolic pathways.

One avenue of investigation is to examine whether this compound can be recognized and utilized by enzymes that normally bind to acetyl-CoA. This could lead to the modulation of metabolic pathways that are dependent on acetyl-CoA levels. For example, this compound could potentially compete with acetyl-CoA for binding to enzymes involved in fatty acid synthesis or the Krebs cycle.

Furthermore, the identification of proteins that interact with this compound could reveal novel biological networks. By using this compound as bait in affinity purification-mass spectrometry (AP-MS) experiments, researchers can pull down and identify its interacting partners from a complex cellular lysate. This approach could uncover new regulatory mechanisms and signaling pathways that are mediated by thioester-containing molecules.

Applications in Synthetic Biology and Bioengineering for Novel Biosynthetic Pathway Design

Synthetic biology and bioengineering are rapidly advancing fields that aim to design and construct new biological parts, devices, and systems. This compound and its thioester analogs are proving to be invaluable tools in the chemoenzymatic synthesis of complex natural products. mdpi.com

In many biosynthetic pathways, such as those for polyketides and non-ribosomal peptides, the growing molecular chain is attached to a carrier protein via a phosphopantetheinyl arm, which terminates in a thiol group. N-acetylcysteamine (SNAC) thioesters can effectively mimic this natural attachment, allowing for the in vitro study of individual enzymatic steps or entire modules of these complex biosynthetic machineries. mdpi.com

Researchers can synthesize various acyl-SNAC molecules and use them as substrates for enzymes from polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) to produce novel compounds. This "plug-and-play" approach allows for the generation of a wide range of natural product analogs with potentially improved therapeutic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-acetylcysteamine, and how can its purity and stability be rigorously characterized?

- Methodological Answer : this compound is typically synthesized via conjugation reactions, such as amide bond formation between N-acetyl-S-trityl-L-cysteine and this compound hydrochloride under controlled conditions . Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Stability studies should evaluate degradation under varying pH, temperature, and light exposure, with data reported in accordance with analytical chemistry guidelines (e.g., retention of ≥95% purity over 6 months at −20°C) .

Q. What standard analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity. Sample preparation should involve protein precipitation (e.g., using acetonitrile) followed by derivatization to enhance detectability. Calibration curves must span physiologically relevant concentrations (e.g., 1–100 µM), with validation parameters (precision, accuracy, recovery) adhering to ICH guidelines .

Q. How does this compound function as a thiol-protecting group in co-drug design?

- Methodological Answer : this compound’s acetylated thiol group prevents premature oxidation, enabling targeted release of active metabolites (e.g., glutathione precursors) in reducing environments. Experimental validation requires in vitro assays (e.g., incubation with esterases or glutathione reductase) to monitor deacetylation kinetics and confirm bioactivity via cellular antioxidant assays (e.g., DCFH-DA for ROS scavenging) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across different experimental models?

- Methodological Answer : Discrepancies may arise from interspecies variations in enzyme expression (e.g., human vs. murine esterases) or assay conditions (e.g., pH, cofactor availability). Address this by:

- Conducting comparative metabolomics studies across models.

- Using enzyme inhibitors (e.g., bis-p-nitrophenyl phosphate for esterase inhibition) to isolate specific pathways.

- Applying kinetic modeling to quantify metabolite flux, as outlined in systems pharmacology frameworks .

Q. What experimental design considerations are critical for studying this compound’s role in modulating redox homeostasis?

- Methodological Answer :

- Controls : Include untreated and N-acetylcysteine (NAC)-treated groups to benchmark antioxidant efficacy.

- Dosage : Use dose-response curves (e.g., 0.1–10 mM) to identify non-cytotoxic, bioactive ranges.

- Endpoint assays : Combine glutathione (GSH) quantification (via Ellman’s assay) with transcriptomic analysis (e.g., Nrf2 pathway targets) to link biochemical effects to molecular mechanisms .

- Data interpretation : Account for baseline GSH variability by normalizing to total protein content or cell count .

Q. How can the co-drug potential of this compound be systematically evaluated against viral or inflammatory targets?

- Methodological Answer :

- In vitro screens : Test antiviral activity using plaque reduction assays (e.g., HIV-1 in MT-4 cells) and immunomodulatory effects via cytokine profiling (e.g., IL-6, TNF-α ELISA).

- Mechanistic studies : Employ siRNA knockdown or CRISPR-Cas9 to validate targets (e.g., NF-κB or ACE2 interactions).

- Pharmacokinetics : Assess bioavailability and tissue distribution using radiolabeled this compound in preclinical models, with data analyzed via non-compartmental methods .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

- Methodological Answer :

- Process optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction temperature, solvent purity).

- Quality control : Implement in-process checks (e.g., inline FTIR for reaction monitoring) and stringent release criteria (e.g., ≥98% purity, residual solvent limits ≤0.1%).

- Documentation : Follow FAIR data principles by reporting synthetic protocols in machine-readable formats (e.g., electronic lab notebooks) .

Guidance for Reporting and Data Analysis

- Structural characterization : Provide full spectroscopic data (¹H/¹³C NMR, IR) in supplementary materials, annotated with peak assignments .

- Statistical rigor : Use ANOVA with post-hoc corrections for multi-group comparisons; report effect sizes and confidence intervals .

- Ethical compliance : Disclose safety protocols for handling thiol-reactive compounds (e.g., fume hood use, PPE requirements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.